(3-Bromopropyl)(tert-butyl)sulfane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

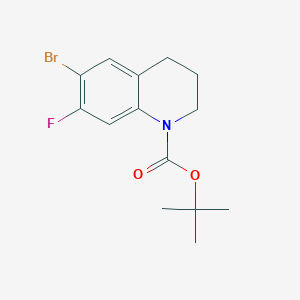

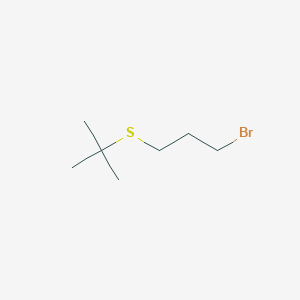

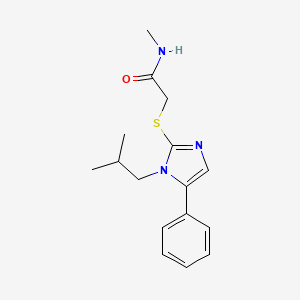

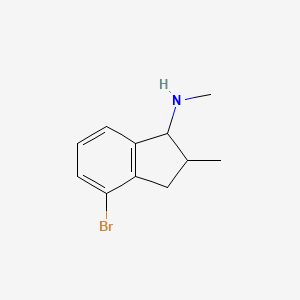

“(3-Bromopropyl)(tert-butyl)sulfane” is a chemical compound with the formula C7H15BrS . It has a molecular weight of 211.163 g/mol . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “(3-Bromopropyl)(tert-butyl)sulfane” consists of a bromopropyl group attached to a tert-butyl sulfane . The exact structure could not be found in the search results.科学的研究の応用

Gas-phase Reactions

(3-Bromopropyl)(tert-butyl)sulfane is implicated in gas-phase reactions, particularly in studies focusing on the kinetics and mechanisms of nucleophilic substitution (SN2) and elimination (E2) reactions. Research in this area examines the reactivity of alkyl halides with different nucleophiles, including sulfur-containing species, highlighting the unique reactivity patterns and the influence of molecular structure on reaction pathways (DePuy, Gronert, Mullin, & Bierbaum, 1990).

Synthesis of Sulfinyl Compounds

The compound serves as a precursor in the synthesis of sulfinyl-containing compounds. For instance, sulfoxides with a tert-butyl group can be activated and then treated with various nucleophiles to produce a range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters, showcasing its versatility in organic synthesis (Wei & Sun, 2015).

Oxidative Desulfurization

In the context of green chemistry, (3-Bromopropyl)(tert-butyl)sulfane is relevant in the oxidative desulfurization of diesel fuel, where it is part of a catalytic system that enhances the removal of sulfur compounds, contributing to cleaner fuel production processes (Gao, Guo, Xing, Zhao, & Liu, 2010).

Multi-coupling Reagent

The chemical serves as a multi-coupling reagent in organic synthesis, reacting with various electrophiles to yield highly functionalized sulfones. This application demonstrates its role in the construction of complex molecular architectures, providing synthetic equivalents to valuable synthons (Auvray, Knochel, & Normant, 1985).

Catalytic Systems for Oxidation Reactions

The compound is also utilized in catalytic systems for oxidation reactions, such as the oxidation of sulfides to sulfoxides, showcasing its utility in facilitating environmentally friendly oxidation processes with high conversion rates (Zhang & Wang, 2014).

特性

IUPAC Name |

2-(3-bromopropylsulfanyl)-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESAOLFAFYVLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromopropyl)(tert-butyl)sulfane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)

![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)

![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)

![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)